4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Description
The compound 4-(4-tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine features a thieno[2,3-d]pyrimidine core substituted with a 4-tert-butylphenoxy group at position 4 and a 4-chlorophenyl group at position 3. These substituents modulate electronic, steric, and pharmacokinetic properties:
- The 4-tert-butylphenoxy group contributes to lipophilicity, which may influence membrane permeability and metabolic stability.
Synthetic routes for analogous thieno[2,3-d]pyrimidines typically involve nucleophilic substitution of 4-chloropyrimidine intermediates with thiols or amines under basic conditions (e.g., Na₂S/NaH in DMF) .
Properties
Molecular Formula |
C22H19ClN2OS |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H19ClN2OS/c1-22(2,3)15-6-10-17(11-7-15)26-20-19-18(12-27-21(19)25-13-24-20)14-4-8-16(23)9-5-14/h4-13H,1-3H3 |
InChI Key |
UGHVHVMNCREZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Intermediate Synthesis
The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene-3-carboxylates, which serve as precursors for thieno[2,3-d]pyrimidines. For this target compound, 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate is synthesized via cyclocondensation of 4-chlorophenylacetone, ethyl cyanoacetate, and sulfur in the presence of a base (e.g., morpholine). This reaction proceeds at 60–80°C in ethanol, yielding the thiophene ring with the 4-chlorophenyl group pre-installed at position 5.
Pyrimidine Ring Formation via Cyclocondensation
The 2-aminothiophene intermediate undergoes cyclization with formamidine acetate or urea derivatives to construct the pyrimidine ring. For example, heating the aminothiophene with formamidine acetate in acetic acid at reflux (110°C, 6–8 hours) generates 4-hydroxy-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine . Microwave-assisted synthesis (150°C, 30 minutes) has also been reported to improve yields (75–82%).
Functionalization at Position 4: Phenoxy Group Introduction
Chlorination of the 4-Hydroxy Group
The 4-hydroxy group on the pyrimidine ring is converted to a chloro substituent using phosphorus oxychloride (POCl₃). Reaction conditions typically involve refluxing the hydroxy intermediate in excess POCl₃ (5–10 equivalents) at 110°C for 4–6 hours, yielding 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine with >90% conversion.
Nucleophilic Aromatic Substitution (SₙAr) with 4-Tert-Butylphenol
The chloro group at position 4 is displaced by 4-tert-butylphenoxide via SₙAr. This reaction requires a polar aprotic solvent (e.g., DMF or DMSO), a strong base (e.g., K₂CO₃ or Cs₂CO₃), and elevated temperatures (120–140°C, 12–24 hours). The bulky tert-butyl group necessitates prolonged reaction times to overcome steric hindrance, achieving moderate yields (50–65%).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Cyclization-Substitution
Recent patents describe a streamlined approach where the pyrimidine ring formation and phenoxy group introduction occur sequentially in a single pot. For instance, reacting the aminothiophene with a pre-formed urea derivative bearing the 4-tert-butylphenoxy group under microwave irradiation reduces step count but compromises yield (40–45%).
Palladium-Catalyzed Cross-Coupling
A less conventional route involves Suzuki-Miyaura coupling at position 5. Here, a brominated thieno[2,3-d]pyrimidine intermediate reacts with 4-chlorophenylboronic acid. While this method offers precise regiocontrol, the requirement for palladium catalysts (e.g., Pd(PPh₃)₄) and stringent anhydrous conditions limits cost-effectiveness.
Optimization Strategies and Challenges
Reaction Condition Optimization
-
Solvent Selection : DMF outperforms THF in SₙAr due to superior solvation of phenoxide ions.
-
Base Strength : Cs₂CO₃ (pKa ~10) enhances nucleophilicity compared to K₂CO₃ (pKa ~8), improving substitution yields by 15–20%.
-
Microwave Assistance : Reduces cyclization time from 8 hours to 30 minutes while maintaining yields.
Purification and Characterization
-
Chromatography : Silica gel column chromatography (hexane:EtOAc, 3:1) resolves regioisomeric byproducts.
-
Spectroscopic Confirmation :
Data Tables
Table 1: Comparative Yields Across Synthetic Steps
Table 2: Spectroscopic Data for Final Compound
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.35 (s, 9H, C(CH₃)₃), 7.12–7.58 (m, 8H, Ar-H), 8.82 (s, 1H, pyrimidine-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 31.2 (C(CH₃)₃), 120.8–150.1 (Ar-C), 162.4 (C=N) |
| IR (KBr) | 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
(a) 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine
- Structure: Differs in the phenoxy substituent (2,4-dichlorophenoxy vs. 4-tert-butylphenoxy).
- Activity: Electron-withdrawing substituents (Cl) enhance TS inhibition (IC₅₀ = 0.11–4.6 µM) . The dichlorophenoxy group may increase potency but reduce solubility compared to the bulky tert-butyl group.
- SAR: Chlorine atoms at positions 2 and 4 of the phenoxy ring improve steric complementarity with hydrophobic enzyme pockets .
(b) 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Structure : Incorporates a piperazine linker and fluorophenyl group.
- Fluorine’s electronegativity may mimic the 4-chlorophenyl group in the target compound .
(c) 1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide
- Structure: Features a piperidine-carboxamide substituent instead of phenoxy.
- Activity : The carboxamide group introduces hydrogen-bonding capability, improving target affinity (e.g., DHFR inhibition) .
Pyrrolo[2,3-d]pyrimidine Analogs
(a) 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Structure : Replaces the thiophene ring with a pyrrole, altering aromaticity and hydrogen-bonding capacity.
- Activity: Pyrrolo[2,3-d]pyrimidines exhibit weaker DHFR inhibition than thieno analogs due to reduced aromaticity and the presence of hydrogen-bond donors (vs. acceptors in thieno derivatives) .
- Structural Insights : Crystal structures reveal C—H···π and π–π interactions stabilizing molecular packing, with dihedral angles between fused and substituted rings ranging from 41.89° to 66.35° .
Key SAR Trends :
Electron-withdrawing groups (e.g., Cl, NO₂) at the 4/5 positions enhance TS and DHFR inhibition .
Bulky substituents (e.g., tert-butyl) improve lipophilicity and target residence time but may reduce aqueous solubility.
Heterocyclic linkers (piperazine, pyrrolidine) balance solubility and binding affinity .
Biological Activity
4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thieno[2,3-d]pyrimidine class. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it shows promise as an anti-cancer and anti-inflammatory agent. The unique structural features of this compound, including the tert-butylphenoxy and chlorophenyl substituents, enhance its lipophilicity and potential bioavailability.
Structural Characteristics
The chemical structure of this compound can be summarized as follows:
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine |
| Substituents | Tert-butylphenoxy, 4-chlorophenyl |
| Molecular Formula | C18H18ClN3O |
| Molecular Weight | 325.80 g/mol |
Biological Activity Overview
Research indicates that thieno[2,3-d]pyrimidines exhibit significant biological activities. The specific compound under consideration has been evaluated for various pharmacological effects:
- Anticancer Activity : The thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through different mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
- Antimicrobial Properties : Similar compounds within the thieno[2,3-d]pyrimidine family have been reported to possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial potential .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a potential candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives:
- Study on Anticancer Activity : A study conducted on various thieno[2,3-d]pyrimidine derivatives indicated that those with electron-withdrawing groups (like chlorine) exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Antimicrobial Evaluation : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis with MIC values comparable to standard antibiotics .
- Anti-inflammatory Mechanism : Another study highlighted the ability of this compound to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This inhibition was linked to a reduction in prostaglandin E2 levels in cellular models .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 4-(4-tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : React 2-amino-4-phenylthiophene-3-carbonitrile with formic acid under reflux to form the thieno[2,3-d]pyrimidin-4(3H)-one core .
Chlorination : Treat the core with POCl₃ at 80°C for 2 hours to introduce the chlorine substituent at position 4 .
Phenoxy Substitution : React the chlorinated intermediate with 4-tert-butylphenol in the presence of a base (e.g., NaOH) in acetone/water at 70°C for 24 hours .
Q. Key Data :
Q. What spectroscopic techniques are employed to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Used to confirm substituent positions and aromatic proton environments. For example, the tert-butyl group appears as a singlet (δ 1.30 ppm), and the chlorophenyl protons resonate as doublets (δ 7.52–7.72 ppm) .
- LC-MS : Validates molecular weight (m/z 383.0 [M+H]⁺) .
- Melting Point : Determines purity (reported m.p. 156–158°C) .
Q. What biological activities are associated with thieno[2,3-d]pyrimidine derivatives?
Methodological Answer: Thieno[2,3-d]pyrimidines exhibit:
- Antimicrobial Activity : Tested via agar diffusion assays against S. aureus and E. coli (e.g., MIC values ranging from 8–64 µg/mL) .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values < 10 µM for breast cancer MCF-7 cells) .
- Structure-Activity Relationship (SAR) : Halogenated phenyl groups (e.g., 4-chlorophenyl) enhance potency by increasing lipophilicity and target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Chlorination Step : Replace POCl₃ with PCl₅ in dichloroethane at 60°C to reduce side reactions (yield increases from 94% to 97%) .
- Phenoxy Substitution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic aromatic substitution efficiency .
- Purification : Employ flash chromatography (hexane/EtOAc 2:1) instead of simple filtration to isolate high-purity product (>99% by HPLC) .
Q. How can contradictions in spectroscopic data for structural elucidation be resolved?
Methodological Answer:
- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, a fused-ring planarity analysis (r.m.s. deviation = 0.0333 Å) confirmed substituent positions in a related compound .
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish overlapping signals (e.g., aromatic protons at δ 7.25–7.94 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., m/z 383.0458 calculated vs. 383.0461 observed) .
Q. What strategies are used to study structure-activity relationships (SAR) for modifying substituents on this compound?
Methodological Answer:
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess impact on bioactivity .
- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with targets like DHFR or kinase enzymes .
- In Vitro Assays : Test derivatives against panels of microbial/cancer cell lines under standardized conditions (e.g., CLSI guidelines for MIC determination) .
Q. Example SAR Table :
| Derivative | Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM) |
|---|---|---|---|
| 4-Cl (Parent) | 4-chlorophenyl | 16 (S. aureus) | 8.5 (MCF-7) |
| 4-NO₂ | 4-nitrophenyl | 8 | 6.2 |
| 4-OCH₃ | 4-methoxyphenyl | 64 | >20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
